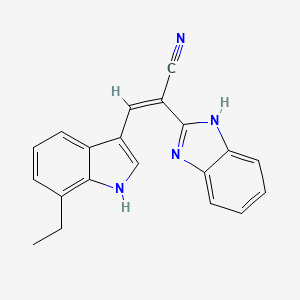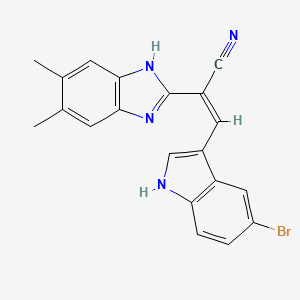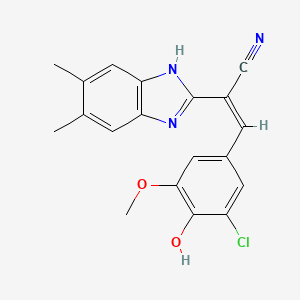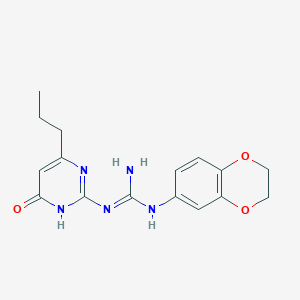
2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile, also known as BIA, is a small molecule that has been extensively studied for its potential applications in scientific research. BIA is a synthetic compound that has been found to have significant biological activity, particularly in the field of cancer research. In
Wirkmechanismus
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile has been found to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell signaling pathways that promote cancer cell survival. 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile has been found to have anti-inflammatory and antioxidant properties. 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile has also been found to inhibit the growth of bacteria and fungi, suggesting that it may have potential applications in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile is its relatively low toxicity compared to other anti-cancer drugs. This makes it a promising candidate for further development as a cancer treatment. However, 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile has several limitations for lab experiments. It is a synthetic compound, which makes it more difficult and expensive to produce than natural compounds. 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile also has low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile. One area of interest is the development of 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile analogs that may have improved anti-cancer activity or reduced toxicity. Another area of interest is the investigation of the mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile, which may lead to the development of new cancer treatments. Additionally, further research is needed to explore the potential applications of 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile has been extensively studied for its potential application in cancer research. It has been found to have significant anti-tumor activity in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, 2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)acrylonitrile has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4/c1-2-13-6-5-7-16-15(12-22-19(13)16)10-14(11-21)20-23-17-8-3-4-9-18(17)24-20/h3-10,12,22H,2H2,1H3,(H,23,24)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKQCLCJVATVEX-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C=C(C#N)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C(=CN2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(1H-benzimidazol-2-yl)-3-(7-ethyl-1H-indol-3-yl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-2-[2-(1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B3726624.png)
![[2-({4-[(2-fluorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3726632.png)
![2-{2-[(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B3726638.png)
![2-[2-({[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B3726647.png)
![2-(2-{[2-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B3726658.png)
![(2-{[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B3726660.png)

![N-(4-ethoxyphenyl)-N'-{6-oxo-4-[(2-pyrimidinylthio)methyl]-1,6-dihydro-2-pyrimidinyl}guanidine](/img/structure/B3726665.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(methoxymethyl)-4(3H)-pyrimidinone](/img/structure/B3726671.png)



![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B3726699.png)